molecular formula C15H13BrN2O3 B1201346 3-(4-Bromoanilino)-1-(3-nitrophenyl)-1-propanone

3-(4-Bromoanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No. B1201346
M. Wt: 349.18 g/mol
InChI Key: KFCPVCCIYPGHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromoanilino)-1-(3-nitrophenyl)-1-propanone is an aromatic ketone.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(4-Bromoanilino)-1-(3-nitrophenyl)-1-propanone, a derivative of 1-propanone, has been studied in the context of asymmetric synthesis and chiral intermediates for antidepressant drugs. A study by Choi et al. (2010) discusses the synthesis of similar compounds using microbial reductases, highlighting their potential in pharmaceutical synthesis (Y. Choi et al., 2010).
  • Mete et al. (2007) synthesized 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related to the compound . These hydrochlorides have been evaluated as potent cytotoxic agents, indicating the potential of similar compounds in cancer research (E. Mete et al., 2007).
  • The synthesis of related compounds like 1-[3-(Trifluoromethy1)pheny1]-2-propanone has been explored for its utility in fine chemical production. Lin-lin (2009) reports on the synthesis process and potential industrial applications (Qiao Lin-lin, 2009).

Potential in Nonlinear Optical Properties

  • D’silva et al. (2012) investigated the nonlinear optical properties of chalcone derivatives, a category to which 3-(4-Bromoanilino)-1-(3-nitrophenyl)-1-propanone is structurally related. The study emphasizes the relevance of such compounds in advanced material sciences, particularly in the field of optics (E. D. D’silva et al., 2012).

Research in Chiral Separation and Analysis

  • The study of chiral separation is crucial in the pharmaceutical industry. Ali et al. (2016) conducted research on the enantiomeric resolution of compounds structurally similar to 3-(4-Bromoanilino)-1-(3-nitrophenyl)-1-propanone, which could provide insights into developing more effective chiral drugs (I. Ali et al., 2016).

properties

Product Name

3-(4-Bromoanilino)-1-(3-nitrophenyl)-1-propanone

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

3-(4-bromoanilino)-1-(3-nitrophenyl)propan-1-one

InChI

InChI=1S/C15H13BrN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2

InChI Key

KFCPVCCIYPGHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)Br

solubility

4.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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